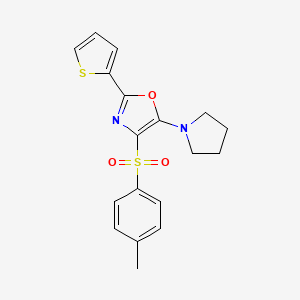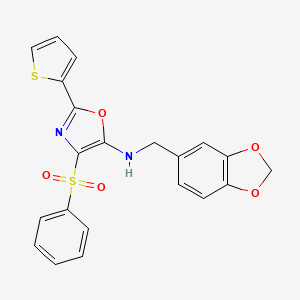![molecular formula C20H20ClN3O3S B3595183 1-[2-(2-chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-4-methylpiperazine](/img/structure/B3595183.png)
1-[2-(2-chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-4-methylpiperazine
Übersicht
Beschreibung
1-[2-(2-chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-4-methylpiperazine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a phenylsulfonyl group, and an oxazole ring, making it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-4-methylpiperazine typically involves multiple steps, starting with the preparation of the oxazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl and phenylsulfonyl groups are then introduced through substitution reactions, often using reagents such as chlorinating agents and sulfonyl chlorides. The final step involves the coupling of the oxazole derivative with 4-methylpiperazine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, green chemistry principles may be applied to minimize the use of hazardous reagents and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(2-chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often carried out in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-4-methylpiperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-[2-(2-chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-4-methylpiperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it could inhibit the activity of certain enzymes by forming stable complexes, thereby altering cellular processes.
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-2-(2-chlorophenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-23-11-13-24(14-12-23)20-19(28(25,26)15-7-3-2-4-8-15)22-18(27-20)16-9-5-6-10-17(16)21/h2-10H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCDRZBTYIOGJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B3595100.png)
![N-(4-methoxyphenyl)-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]cyclohexanecarboxamide](/img/structure/B3595110.png)
![1-[4-[(4-fluorophenyl)sulfonyl]-2-(2-methylphenyl)-1,3-oxazol-5-yl]piperidine](/img/structure/B3595118.png)
![N-(4-methoxyphenyl)-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]benzamide](/img/structure/B3595124.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methylphenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-amine](/img/structure/B3595141.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[(4-fluorophenyl)sulfonyl]-2-(2-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B3595157.png)
![2-(4-ethoxyphenyl)-N-ethyl-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B3595162.png)


![2-(2-chlorophenyl)-4-[(4-fluorophenyl)sulfonyl]-N-(furan-2-ylmethyl)-1,3-oxazol-5-amine](/img/structure/B3595185.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-(2-chlorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B3595199.png)
